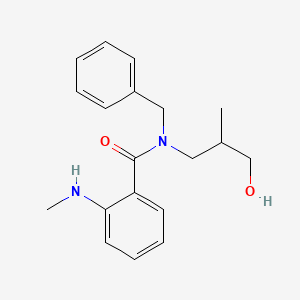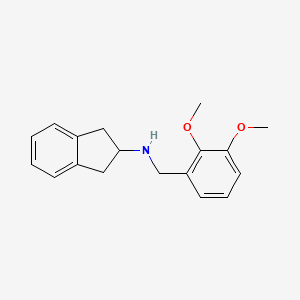
4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol
Descripción general
Descripción
4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol is a synthetic compound that has been widely studied for its potential as a therapeutic agent. This compound belongs to the class of piperidinols and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been found to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent analgesic effects, which may be attributed to its ability to inhibit the activity of COX-2 and LOX. Additionally, it has been found to exhibit anti-inflammatory effects, which may be attributed to its ability to inhibit the activity of the NF-κB pathway. Furthermore, it has been found to exhibit antitumor and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol in lab experiments is its ability to exhibit potent biological activities. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, it may be useful to study the compound's pharmacokinetics and toxicity in vivo. Furthermore, it may be useful to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and viral infections.
Conclusion
In conclusion, 4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol is a synthetic compound that exhibits various biochemical and physiological effects. It has been extensively studied for its potential as a therapeutic agent and has been found to exhibit potent analgesic, anti-inflammatory, antitumor, and antiviral activities. The compound's mechanism of action is not fully understood, but it has been proposed to act by inhibiting the activity of various enzymes and signaling pathways. There are several future directions for the study of this compound, including further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities. Additionally, it has been found to exhibit potent analgesic effects.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO4/c1-25-18-12-15(13-19(26-2)20(18)27-3)14-23-10-8-21(24,9-11-23)16-4-6-17(22)7-5-16/h4-7,12-13,24H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWLLDJPTADMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-propyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3852901.png)
![(2-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852911.png)
![1-(ethylsulfonyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3852917.png)
![(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3852918.png)


![2-{4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperazinyl}pyrimidine](/img/structure/B3852948.png)
![6-chloro-3-{[(3,4-difluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B3852965.png)
![2,3-dihydro-1H-inden-2-yl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B3852966.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine dihydrochloride](/img/structure/B3852972.png)

![(2-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3852982.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]tetrahydro-3-thiophenamine](/img/structure/B3852985.png)
![N-[2-(4-morpholinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B3852992.png)